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Compound of Interest

Compound Name: Urea, N,N'-bis(2,3-dichlorophenyl)-

CAS No.: 55268-51-4

Cat. No.: B1614941

Get Quote

CAS Registry Number: 55268-51-4 Synonyms: 1,3-Bis(2,3-dichlorophenyl)urea; Di-2,3-

dichlorophenylurea Molecular Formula: C₁₃H₈Cl₄N₂O Molecular Weight: 350.03 g/mol

Part 1: Executive Summary & Research Context
In the landscape of medicinal chemistry, N,N'-bis(2,3-dichlorophenyl)urea represents a critical

symmetric diarylurea motif. While its structural isomers (e.g., the herbicide Diuron or the anti-

cancer agent COH-SR4) are widely documented for biological activity, the 2,3-dichloro isomer

primarily serves two high-value functions in drug development:

Impurity Reference Standard: It is the definitive "homodimer" impurity generated during the

synthesis of any urea-based drug utilizing 2,3-dichloroaniline as a starting material. Its

detection and quantification are mandatory for CMC (Chemistry, Manufacturing, and

Controls) compliance.

SAR Probe (Steric Control): The ortho-chlorine substitution pattern provides a unique steric

bulk profile compared to the meta or para isomers, making it an essential negative control or

selectivity probe in kinase inhibitor and cytokinin assays.
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Part 2: Chemical Identity & Physicochemical Profile
Property Specification Notes

Appearance
White to off-white crystalline

solid

Typical of polychlorinated

diarylureas.

Solubility
Low in water; Moderate in

DMSO, DMF

High lattice energy due to

intermolecular hydrogen

bonding reduces solubility in

non-polar solvents.

LogP (Predicted) ~5.0 - 5.5

Highly lipophilic; prone to non-

specific binding in biochemical

assays if not formulated

correctly.

H-Bond Donors 2 Urea NH groups.

H-Bond Acceptors 1 Urea Carbonyl (C=O).

Part 3: High-Purity Synthesis Protocol
Objective: To synthesize >98% pure reference material for analytical validation.

Rationale for Method Selection
Direct coupling of 2,3-dichloroaniline with 2,3-dichlorophenyl isocyanate is the preferred route

over phosgenation or CDI coupling. This method minimizes side reactions and simplifies

purification, as the product precipitates directly from the reaction matrix due to its low solubility

relative to the reagents.

Reagents
Precursor A: 2,3-Dichloroaniline (1.0 eq)

Precursor B: 2,3-Dichlorophenyl isocyanate (1.05 eq)

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Catalyst: Pyridine (0.1 eq) - Optional, to accelerate nucleophilic attack.
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Step-by-Step Workflow
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet, dissolve 2,3-dichloroaniline (10 mmol, 1.62 g) in anhydrous DCM (50 mL).

Addition: Cool the solution to 0°C. Add 2,3-dichlorophenyl isocyanate (10.5 mmol, 1.97 g)

dropwise over 15 minutes.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. A

heavy white precipitate will form.

Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The aniline spot

should disappear.

Work-up: Filter the white solid under vacuum.

Wash 1: Cold DCM (2 x 10 mL) to remove unreacted isocyanate.

Wash 2: Hexane (2 x 20 mL) to remove trace aniline.

Purification: Recrystallize from hot Ethanol or DMF/Water mixture if purity is <98%.

Drying: Dry in a vacuum oven at 50°C for 24 hours to remove residual solvent.

Synthesis Logic Diagram
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Figure 1: Nucleophilic addition mechanism for the synthesis of the symmetric urea.
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Objective: Distinguish the target symmetric urea from asymmetric drug substances.

1H-NMR Signature (DMSO-d6)
The symmetry of the molecule results in a simplified spectrum.

Urea Protons (NH): A distinct singlet (or broad singlet) typically between 9.0 – 9.5 ppm

(integrating to 2H).

Aromatic Protons: Due to the 2,3-dichloro substitution, expect a specific splitting pattern for

the 4, 5, and 6 positions (typically a doublet-triplet-doublet pattern or multiplet region)

between 7.2 – 8.2 ppm.

Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often more sensitive for

ureas due to proton abstraction from the NH.

Molecular Ion: Look for [M-H]⁻ at m/z ~347/349/351 (characteristic chlorine isotope pattern:

4 Cl atoms result in a distinct M, M+2, M+4, M+6, M+8 cluster).

Impurity Formation in Drug Synthesis
When synthesizing an asymmetric urea drug (e.g., R1-NH-CO-NH-R2) where R1 is the 2,3-

dichlorophenyl group:

Mechanism: If the isocyanate intermediate (R1-NCO) reacts with moisture, it forms the

unstable carbamic acid, which decarboxylates to the aniline (R1-NH₂). This aniline then

attacks the remaining isocyanate to form the symmetric impurity (R1-NH-CO-NH-R1).

Control Strategy: This impurity serves as a marker for moisture ingress during the

manufacturing process.

Impurity Pathway Diagram
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Figure 2: Mechanism of symmetric urea formation as a manufacturing process impurity.

Part 5: Biological Context & SAR
While CAS 55268-51-4 is often a "silent" impurity, its structural relationship to bioactive ureas

warrants attention in Structure-Activity Relationship (SAR) studies.

Comparative Activity Table
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Compound
Substitution
Pattern

Biological Target Key Feature

CAS 55268-51-4
2,3-Dichloro

(Ortho/Meta)

Reference / Inactive

Control

High steric hindrance

at the urea bridge due

to ortho-Cl. Often

prevents binding in

tight kinase pockets.

COH-SR4
3,5-Dichloro

(Meta/Meta)

AMPK Activator / Anti-

cancer

Planar conformation

favored; potent

cytotoxicity in

melanoma/lung

cancer models [1].

Diuron 3,4-Dichloro
Photosystem II

Inhibitor

Herbicide; binds D1

protein in plants.

Research Insight: In kinase inhibitor design, the ortho-substitution (2,3-dichloro) forces the

phenyl ring to twist out of coplanarity with the urea linkage. This conformational restriction is a

powerful tool for probing the steric tolerance of a binding pocket. If a biological assay shows

activity for the 3,5-isomer but zero activity for the 2,3-isomer, it confirms that the binding site

requires a planar ligand conformation.

Part 6: Safety & Handling
Hazard Classification:Aquatic Chronic 3 (Harmful to aquatic life with long-lasting effects).[1]

Polychlorinated aromatics are persistent [2].

Handling: Wear nitrile gloves and a P95 particulate respirator. Handle in a fume hood to

avoid inhalation of dust.

Disposal: Do not release into drains. Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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